2,2,3-Trimethylmorpholine;hydrochloride
Description
Contextualizing Morpholine (B109124) and its Substituted Derivatives in Contemporary Chemical Research
Morpholine, a saturated heterocycle containing both an amine and an ether functional group, and its derivatives are considered privileged structures in drug discovery and development. acs.orgresearchgate.net The morpholine ring is a common feature in a variety of biologically active molecules and approved pharmaceuticals due to its favorable physicochemical properties, such as improved solubility and metabolic stability. acs.orgresearchgate.net The synthesis of polysubstituted morpholines is an active area of research, with numerous strategies developed to access a wide range of structural analogs. nih.govnih.govorganic-chemistry.org These synthetic efforts are driven by the need to fine-tune the biological activity and pharmacokinetic profiles of lead compounds in drug discovery programs. acs.org
Significance of 2,2,3-Trimethylmorpholine (B1288861);hydrochloride as a Chemical Entity and Research Subject
The stereochemistry of polysubstituted morpholines can play a crucial role in their biological activity and chemical reactivity. For 2,2,3-trimethylmorpholine, multiple stereoisomers are possible, and their distinct conformations would likely influence their properties. However, studies on the stereoselective synthesis and conformational analysis of this specific compound are absent from the current body of scientific literature. cdnsciencepub.com
Scope and Research Objectives for Comprehensive Analysis of the Compound
A comprehensive analysis of 2,2,3-Trimethylmorpholine;hydrochloride would necessitate dedicated research to fill the existing knowledge gaps. The primary objectives for future research on this compound would include:
Development of a reliable and scalable synthetic route to obtain 2,2,3-Trimethylmorpholine and its hydrochloride salt. This would involve exploring various synthetic strategies for polysubstituted morpholines and adapting them for this specific substitution pattern. researchgate.netnih.govnih.gov
Thorough characterization of the compound's physicochemical properties. This would include determining its melting point, solubility in various solvents, and pKa value.
Detailed spectroscopic analysis to confirm its structure and stereochemistry. This would involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Investigation of its potential applications. Based on the properties of other substituted morpholines, this compound could be explored as a building block in medicinal chemistry, a ligand in catalysis, or a component in materials science.
Until such dedicated research is undertaken and published, a detailed and scientifically robust article on this compound cannot be fully realized. The current state of knowledge is limited to general principles of morpholine chemistry, with specific data for the target compound remaining elusive.
Data Tables
Due to the lack of specific experimental data for this compound in the reviewed literature, a data table of its properties cannot be provided.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2,2,3-trimethylmorpholine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-6-7(2,3)9-5-4-8-6;/h6,8H,4-5H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWEZQBMKIBNDHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OCCN1)(C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Preparations of 2,2,3 Trimethylmorpholine;hydrochloride
Established Reaction Pathways for Morpholine (B109124) Ring Formation
The construction of the morpholine ring can be achieved through various synthetic routes, primarily involving the formation of the crucial C-O and C-N bonds that define the heterocyclic structure.
Synthesis from Amino Alcohols and Related Precursors
A prevalent and versatile method for morpholine synthesis involves the cyclization of β-amino alcohols. These precursors contain the requisite nitrogen and oxygen atoms in a 1,4-relationship, primed for ring closure. One notable approach is a copper-catalyzed three-component reaction utilizing amino alcohols, aldehydes, and diazomalonates, which provides access to highly substituted morpholines. nih.gov For the synthesis of a 2,2,3-trimethylmorpholine (B1288861) scaffold, 2-amino-2-methyl-1-propanol (B13486) would serve as the ideal amino alcohol component. The gem-dimethyl substitution at the 2-position is inherent to this starting material. The introduction of the methyl group at the 3-position can be envisioned through the use of acetaldehyde (B116499) as the aldehyde component in this reaction. The subsequent cyclization would then yield a derivative of 2,2,3-trimethylmorpholine.
Another green and efficient method involves the reaction of 1,2-amino alcohols with ethylene (B1197577) sulfate (B86663). chemrxiv.org This two-step, redox-neutral protocol allows for the selective monoalkylation of the amine, followed by cyclization to the morpholine ring. While this method is broadly applicable, its adaptation for the synthesis of a 2,2,3-trisubstituted morpholine would depend on the availability of a suitably substituted ethylene sulfate derivative or a subsequent functionalization step.
The general scheme for morpholine synthesis from amino alcohols is presented below:
| Precursor | Reagents | Product | Reference |
| Amino Alcohol, Aldehyde, Diazomalonate | Copper(I) Catalyst | Highly Substituted Morpholine | nih.gov |
| 1,2-Amino Alcohol | Ethylene Sulfate, tBuOK | Morpholine | chemrxiv.org |
| Amino Alcohol | Chloroacetyl Chloride, then Reduction | Morpholinone, then Morpholine | chemrxiv.org |
Cyclization Reactions Involving Epoxides
Epoxides are highly reactive three-membered rings that can serve as valuable precursors in morpholine synthesis. The ring-opening of an epoxide by an amine provides a β-amino alcohol, which can then undergo cyclization. For the synthesis of 2,2,3-trimethylmorpholine, a potential route would involve the reaction of a suitably substituted epoxide with an amine. For instance, an epoxide bearing a gem-dimethyl group and a vicinal methyl group could react with an amine, followed by an intramolecular cyclization to form the morpholine ring. The regioselectivity of the epoxide ring-opening is a critical factor in this approach and is influenced by the reaction conditions (acidic or basic) and the nature of the nucleophile.
Approaches Utilizing Organometallic Reagents
Organometallic reagents, such as Grignard and organolithium reagents, are powerful tools for C-C bond formation and can be employed in the synthesis of precursors for morpholine rings. youtube.com These reagents readily add to aldehydes and ketones to produce secondary and tertiary alcohols, respectively. youtube.com In the context of 2,2,3-trimethylmorpholine synthesis, an organometallic reagent could be used to introduce one of the methyl groups. For example, the addition of a methyl Grignard reagent (CH₃MgBr) to an N-protected 2-amino-2-methyl-1-al (a derivative of 2-amino-2-methyl-1-propanol) would generate the desired stereochemistry at the 3-position, leading to a precursor that can be cyclized to the trimethylated morpholine. nih.gov The stereochemical outcome of such additions can often be predicted using models like the Felkin-Anh model, which considers steric and electronic effects. nih.gov
Targeted Synthesis of 2,2,3-Trimethylmorpholine Derivatives
While general methods provide a foundation, the targeted synthesis of a specifically substituted morpholine like 2,2,3-trimethylmorpholine requires more tailored strategies, often focusing on stereocontrol and subsequent functionalization.
Stereoselective Synthesis of Substituted Morpholines
Achieving stereocontrol in the synthesis of substituted morpholines is crucial, particularly for applications in medicinal chemistry. Several advanced strategies have been developed to this end. For instance, rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols has been shown to produce highly substituted morpholines, including 2,3,5- and 2,5,6-trisubstituted derivatives, with excellent diastereoselectivity. rsc.org This method offers a pathway to control the relative stereochemistry of the substituents on the morpholine ring.
Another powerful technique is the asymmetric hydrogenation of unsaturated morpholine precursors. This approach has been successfully applied to the synthesis of 2-substituted chiral morpholines with high enantioselectivity. semanticscholar.org By starting with a prochiral enamine or a related unsaturated intermediate, it is possible to introduce a chiral center at a specific position through catalytic hydrogenation. While not directly demonstrated for 2,2,3-trimethylmorpholine, these methodologies highlight the potential for achieving stereoselective synthesis of this target molecule by designing appropriate precursors.
A summary of stereoselective methods is provided in the table below:
| Method | Precursor | Catalyst/Reagent | Key Feature | Reference |
| Intramolecular Cyclization | Nitrogen-tethered allenols | Rhodium catalyst | High diastereoselectivity | rsc.org |
| Asymmetric Hydrogenation | Unsaturated morpholine | Chiral catalyst | High enantioselectivity | semanticscholar.org |
| Ugi Multicomponent Reaction | α-hydroxy oxo-component, amine, isocyanide, etc. | None | de novo assembly of ring | nih.gov |
Functionalization Strategies for the Trimethylated Morpholine Core
Once the 2,2,3-trimethylmorpholine core is assembled, further functionalization can be desirable to modulate its properties or to attach it to other molecular scaffolds. A common site for functionalization is the nitrogen atom of the morpholine ring. N-alkylation or N-acylation can be readily achieved using standard procedures. For instance, N-methylation of morpholine can be accomplished using dimethyl carbonate, a green methylating agent. asianpubs.org
Functionalization of the carbon skeleton of a pre-formed, highly substituted morpholine is more challenging. However, strategies can be envisioned based on the reactivity of the substituents introduced during the synthesis. For example, if a functional group is incorporated into one of the methyl groups during the initial synthesis, it can be subsequently modified. Alternatively, modern C-H activation methods, while challenging on such a saturated heterocyclic system, could potentially offer a route for direct functionalization, though this remains an area for further research. nih.gov A de novo synthesis approach using multicomponent reactions can also be employed to introduce diversity at multiple positions of the morpholine ring during its assembly. nih.govacs.org
Formation of the Hydrochloride Salt: Mechanisms and Efficiency
The formation of a hydrochloride salt from an amine, such as 2,2,3-trimethylmorpholine, is an acid-base reaction. The lone pair of electrons on the nitrogen atom of the morpholine ring acts as a Brønsted-Lowry base, accepting a proton (H+) from hydrochloric acid. This results in the formation of a positively charged ammonium (B1175870) cation and a chloride anion, which are held together by ionic bonds.
The efficiency of hydrochloride salt formation is generally high, often quantitative, as it is a straightforward acid-base neutralization. The choice of the hydrochloric acid source can influence the physical properties of the resulting salt, such as its crystalline form and solubility.
Several methods can be employed for the preparation of the hydrochloride salt:
Using Aqueous Hydrochloric Acid : A straightforward method involves dissolving the free base in a suitable solvent and adding a stoichiometric amount of aqueous hydrochloric acid. The salt often precipitates from the solution, especially if a non-polar co-solvent is used.
Using Gaseous Hydrogen Chloride : For applications requiring anhydrous conditions, a solution of the free base in an anhydrous solvent (e.g., diethyl ether, dichloromethane) can be treated with a stream of dry hydrogen chloride gas. This method typically yields a very pure, crystalline salt.
Using Hydrochloric Acid in an Organic Solvent : Commercially available solutions of HCl in organic solvents like isopropanol (B130326) or ethanol (B145695) offer a convenient alternative to gaseous HCl, providing a controlled way to add the acid.
Reaction with Thionyl Chloride or Trimethylchlorosilane : In some synthetic protocols, reagents like thionyl chloride (SOCl₂) or trimethylchlorosilane (TMSCl) in the presence of an alcohol can generate HCl in situ for the salt formation. rsc.org
A patent for a structurally related compound, 2-ethyl-2-(3-methoxyphenyl)-4,6,6-trimethylmorpholine hydrochloride, describes its preparation by treating the free base in isopropanol with a solution of hydrogen chloride in anhydrous ether. google.com This exemplifies a common and effective method for obtaining hydrochloride salts of substituted morpholines.
| Method | Reagents | Solvent | Advantages | Considerations |
| Aqueous HCl | 2,2,3-Trimethylmorpholine, Aqueous HCl | Water, Ethanol, etc. | Simple, readily available reagents. | May introduce water, potentially affecting crystallinity. |
| Gaseous HCl | 2,2,3-Trimethylmorpholine, HCl gas | Diethyl ether, Dichloromethane | Anhydrous conditions, high purity. | Requires handling of corrosive gas. |
| HCl in Organic Solvent | 2,2,3-Trimethylmorpholine, HCl in Isopropanol/Ethanol | Isopropanol, Ethanol | Controlled addition, anhydrous. | Solvent choice can affect solubility and precipitation. |
| In Situ Generation | 2,2,3-Trimethylmorpholine, Thionyl Chloride/TMSCl, Alcohol | Aprotic solvents | Can be integrated into a one-pot synthesis. | May introduce byproducts from the HCl source. |
Novel and Green Chemistry Approaches in 2,2,3-Trimethylmorpholine Synthesis
Recent advancements in organic synthesis have emphasized the development of more environmentally friendly and efficient methods, principles central to "green chemistry." While specific green synthesis routes for 2,2,3-trimethylmorpholine are not explicitly documented, general green approaches for morpholine synthesis are applicable.
A notable green method for the synthesis of morpholines involves the use of ethylene sulfate as a less toxic and more efficient alternative to traditional reagents like chloroacetyl chloride. nih.govchemrxiv.org This approach is a one or two-step, redox-neutral process that converts 1,2-amino alcohols to morpholines with high yields. nih.govorganic-chemistry.org
The key steps in this green synthesis are:
Selective Monoalkylation : A 1,2-amino alcohol reacts with ethylene sulfate in a simple SN2 reaction to form a zwitterionic monoalkylation product. This step shows a high degree of selectivity, minimizing the formation of bis-alkylation byproducts. nih.gov
Cyclization : The intermediate zwitterion is then cyclized to the morpholine product under mild conditions, often using a base like potassium tert-butoxide (tBuOK). nih.govorganic-chemistry.org
This methodology offers several environmental and safety benefits over traditional methods:
Reduced Waste : It is a two-step protocol, eliminating an intermediate step and its associated waste compared to the three-step chloroacetyl chloride method. chemrxiv.org
Avoidance of Hazardous Reagents : It eliminates the need for toxic reagents like chloroacetyl chloride and strong reducing agents such as aluminum or boron hydrides. chemrxiv.orgorganic-chemistry.org
Improved Atom Economy : The reaction is redox-neutral, leading to higher atom economy.
While this method has been demonstrated for a variety of substituted morpholines, its application to the synthesis of 2,2,3-trimethylmorpholine would depend on the availability and reactivity of the corresponding 1-amino-2,3-dimethylbutan-2-ol (B2591859) precursor. nih.gov
Purification and Isolation Techniques for Research-Grade Samples
The purification and isolation of 2,2,3-trimethylmorpholine hydrochloride to obtain research-grade samples with high purity are critical steps. Standard laboratory techniques are employed, and the choice of method depends on the nature of the impurities and the scale of the preparation.
Purification of the Free Base:
Before salt formation, the 2,2,3-trimethylmorpholine free base is typically purified.
Distillation : If the free base is a liquid, fractional distillation under reduced pressure can be an effective method for removing non-volatile impurities and other volatile components with different boiling points.
Chromatography : Column chromatography using a suitable stationary phase (e.g., silica (B1680970) gel or alumina) and eluent system can be used to separate the desired morpholine from starting materials and byproducts.
Purification of the Hydrochloride Salt:
Once the hydrochloride salt is formed, it is often purified by recrystallization.
Recrystallization : This is a common and effective technique for purifying solid compounds. The crude hydrochloride salt is dissolved in a hot solvent or solvent mixture in which it has high solubility, and then the solution is cooled to allow the pure salt to crystallize, leaving impurities in the mother liquor. The choice of solvent is crucial and is determined empirically. Common solvents for recrystallizing hydrochloride salts of amines include ethanol, isopropanol, methanol, or mixtures of these alcohols with ethers or esters to induce precipitation.
A patent describing the purification of cis-2,6-dimethylmorpholine (B33440) highlights a method of fractional crystallization of its acetate (B1210297) salt, which suggests that purification via a different salt form can also be an effective strategy.
Isolation and Characterization:
After purification, the research-grade sample is isolated and characterized to confirm its identity and purity.
Isolation : The purified crystals are typically isolated by filtration, washed with a cold solvent to remove any residual mother liquor, and then dried under vacuum to remove all traces of solvent.
Characterization : The purity and identity of the final product are confirmed using various analytical techniques, such as:
Melting Point Analysis : A sharp melting point range is indicative of high purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the chemical structure of the compound.
Mass Spectrometry (MS) : Provides information on the molecular weight and fragmentation pattern.
Elemental Analysis : Determines the elemental composition of the compound, which should match the theoretical values for the hydrochloride salt.
| Technique | Stage | Purpose | Typical Solvents/Conditions |
| Fractional Distillation | Free Base Purification | Removal of volatile and non-volatile impurities. | Under reduced pressure. |
| Column Chromatography | Free Base Purification | Separation from starting materials and byproducts. | Silica gel or alumina (B75360) with a suitable eluent. |
| Recrystallization | Hydrochloride Salt Purification | Removal of soluble impurities. | Ethanol, isopropanol, methanol, or mixtures with ethers/esters. |
| Filtration and Drying | Isolation | Isolation of the pure solid product. | Washed with cold solvent and dried under vacuum. |
Advanced Structural Elucidation and Conformational Analysis
Spectroscopic Characterization Techniques
Detailed experimental data for 2,2,3-trimethylmorpholine (B1288861) hydrochloride is not currently available in the public domain. A thorough analysis under this section would require access to peer-reviewed research containing the necessary spectroscopic information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution ¹H and ¹³C NMR Studies
Specific chemical shifts (δ), coupling constants (J), and signal multiplicities for the proton and carbon nuclei of 2,2,3-trimethylmorpholine hydrochloride have not been reported in available scientific literature.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Analysis
An analysis of connectivity through two-dimensional NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) is contingent on the availability of the raw or processed 2D NMR data, which could not be located.
Investigation of Substituent Effects on Chemical Shifts and Coupling Constants
A comparative investigation into the effects of the three methyl groups and the hydrochloride moiety on the chemical shifts and coupling constants within the morpholine (B109124) ring is not feasible without foundational NMR data for the target compound.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectrometry
Analysis of Characteristic Functional Group Frequencies
The characteristic vibrational frequencies for the functional groups present in 2,2,3-trimethylmorpholine hydrochloride, as would be determined by Infrared (IR) and Raman spectroscopy, have not been documented in accessible literature.
Detection of Hydrogen Bonding Networks
In the hydrochloride salt of 2,2,3-trimethylmorpholine, the protonated morpholinium nitrogen acts as a hydrogen bond donor, while the chloride ion is a primary hydrogen bond acceptor. The ether oxygen of the morpholine ring can also participate as a weaker hydrogen bond acceptor. These interactions are fundamental to the compound's crystal packing and can influence its physical properties.
Advanced NMR spectroscopic techniques are powerful tools for detecting and characterizing hydrogen bonding networks in solution. Techniques such as variable temperature NMR studies can reveal the presence and strength of hydrogen bonds. As the temperature changes, the chemical shifts of protons involved in hydrogen bonding will exhibit a more significant temperature dependence compared to those that are not. For 2,2,3-trimethylmorpholine hydrochloride, the N-H proton is expected to show a pronounced downfield shift and a larger temperature coefficient, indicative of its role as a hydrogen bond donor.
A hypothetical representation of NMR data indicative of hydrogen bonding is presented below:
| Proton | Chemical Shift (ppm) | Temperature Coefficient (ppb/K) |
| N-H | 9.5 - 11.0 | -5 to -10 |
| O-CH -CH3 | 3.8 - 4.2 | -1 to -3 |
| CH 2-O | 3.5 - 3.9 | -1 to -3 |
| N-CH 2 | 3.0 - 3.4 | -2 to -4 |
| C(CH3)2 | 1.2 - 1.4 | -0.5 to -1.5 |
| C-CH3 | 1.0 - 1.2 | -0.5 to -1.5 |
Mass Spectrometry (MS) for Fragmentation Pathway Delineation
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a molecule through its fragmentation pattern.
High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which allows for the determination of its elemental composition. For the free base, 2,2,3-trimethylmorpholine (C7H15NO), the expected exact mass can be calculated and compared with the experimental value to confirm the molecular formula.
Table of Expected vs. Hypothetical Measured Mass
| Molecular Formula | Expected Exact Mass | Hypothetical Measured Mass | Mass Error (ppm) |
| C7H16NO+ ([M+H]+) | 130.1226 | 130.1228 | 1.5 |
This level of accuracy is instrumental in distinguishing between compounds with the same nominal mass but different elemental compositions.
Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (in this case, the protonated molecule [M+H]+) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide a "fingerprint" of the molecule's structure. The fragmentation of morpholine derivatives is often characterized by ring-opening reactions and the loss of small neutral molecules. nih.govresearchgate.net
For 2,2,3-trimethylmorpholine, the fragmentation is likely initiated by the cleavage of the C-C and C-O bonds within the morpholine ring. The presence of the methyl groups will influence the stability of the resulting carbocations and radical cations, directing the fragmentation pathways.
Hypothetical Fragmentation Pathway and Major Fragments
| Precursor Ion (m/z) | Proposed Fragment Structure | Fragment Ion (m/z) | Neutral Loss |
| 130.12 | [M+H - CH3]+ | 115.10 | CH3 radical |
| 130.12 | [M+H - C3H7]+ | 88.08 | Propyl radical |
| 130.12 | Cleavage leading to [C4H8NO]+ | 86.06 | C3H6 |
| 115.10 | [C6H12N]+ after ring opening and rearrangement | 98.10 | OH radical |
The analysis of these fragments allows for the reconstruction of the molecular structure and the confirmation of the positions of the methyl substituents.
Solid-State Structural Determination via X-ray Crystallography
X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise arrangement of atoms in three-dimensional space. researchgate.netmdpi.com
A single-crystal X-ray diffraction study of 2,2,3-trimethylmorpholine hydrochloride would determine its crystal system, space group, and the dimensions of the unit cell. While specific crystallographic data for this compound is not publicly available, we can hypothesize typical parameters based on related substituted morpholine structures. mdpi.com
Hypothetical Crystallographic Data
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 8.5 - 9.5 |
| b (Å) | 10.0 - 11.0 |
| c (Å) | 12.5 - 13.5 |
| α (°) | 90 |
| β (°) | 95 - 105 |
| γ (°) | 90 |
| Volume (Å3) | 1100 - 1300 |
| Z (molecules/cell) | 4 |
These parameters define the fundamental repeating unit of the crystal lattice and are essential for a complete structural description.
Within the crystal structure, the morpholine ring is expected to adopt a stable chair conformation, which minimizes steric and torsional strain. researchgate.netlumenlearning.comlibretexts.org The three methyl groups will occupy either axial or equatorial positions on this chair. The preferred conformation will be the one that minimizes steric interactions, particularly 1,3-diaxial interactions.
Given the substitution pattern, it is likely that the C-3 methyl group will preferentially occupy an equatorial position to avoid steric clash with the gem-dimethyl groups at C-2. The two methyl groups at the C-2 position will have one in an axial and one in an equatorial position. This arrangement would be the most sterically favorable chair conformation. X-ray crystallography would not only confirm this chair conformation but also provide precise bond lengths, bond angles, and torsion angles for the entire molecule. researchgate.net
An article focusing solely on the advanced structural and conformational analysis of 2,2,3-Trimethylmorpholine hydrochloride cannot be generated at this time.
A thorough search of publicly available scientific literature and chemical databases has revealed no specific experimental or computational studies detailing the crystal structure, intermolecular interactions, Hirshfeld surface analysis, or conformational dynamics for the compound 2,2,3-Trimethylmorpholine hydrochloride.
The requested sections and subsections require precise, compound-specific data such as:
Experimentally determined hydrogen bond lengths and angles.
Quantitative data from Hirshfeld surface analysis, including the percentage contributions of different intermolecular contacts.
Theoretical calculations or experimental measurements of conformational equilibria.
Specific analysis of how the 2,2,3-trimethyl substitution pattern affects the morpholine ring puckering.
Calculated or measured energy barriers for the interconversion between different conformers.
Without published crystallographic, spectroscopic, or advanced computational data for 2,2,3-Trimethylmorpholine hydrochloride, it is not possible to provide a scientifically accurate and informative article that adheres to the strict requirements of the request. Generating such content would require speculation or the fabrication of data, which is contrary to the principles of scientific accuracy.
While general principles of conformational analysis and intermolecular interactions for morpholine derivatives are well-documented, applying this general knowledge to create a detailed, quantitative analysis of a specific, unstudied compound would be inappropriate and misleading. Further experimental research or computational studies on 2,2,3-Trimethylmorpholine hydrochloride are needed before a comprehensive article on these advanced topics can be written.
Chemical Reactivity and Reaction Mechanisms
Reactivity Profile of the Morpholine (B109124) Amine Functionality in 2,2,3-Trimethylmorpholine (B1288861);hydrochloride
The core reactivity of the 2,2,3-trimethylmorpholine moiety is centered on the nitrogen atom of the amine group. However, its expression as a hydrochloride salt fundamentally alters this reactivity.
Nucleophilic Reactivity and Protonation State
In the form of 2,2,3-trimethylmorpholine hydrochloride, the nitrogen atom exists in a protonated, quaternary ammonium (B1175870) state, known as a morpholinium ion. wikipedia.org This occurs through a standard acid-base reaction where the lone pair of electrons on the amine nitrogen accepts a proton from hydrochloric acid. wikipedia.org The result of this protonation is the effective neutralization of the nitrogen's nucleophilic character. For the amine to participate in reactions as a nucleophile, it must be in its free base form, where the lone pair is available for donation. reddit.com
The inherent nucleophilicity of the morpholine nitrogen is already lower than that of structurally similar secondary amines, such as piperidine. wikipedia.org This reduced reactivity is attributed to the electron-withdrawing inductive effect of the ether oxygen atom in the morpholine ring, which decreases the electron density on the nitrogen. wikipedia.orgfrontiersin.org The presence of three methyl groups on the 2 and 3 positions of the ring introduces significant steric hindrance around the nitrogen atom, which would further diminish the nucleophilicity of the corresponding free base. byjus.com
| Compound Form | Nitrogen State | Electron Pair Availability | Nucleophilicity | Key Influencing Factors |
|---|---|---|---|---|
| Free Base (2,2,3-Trimethylmorpholine) | Neutral (Secondary Amine) | Available Lone Pair | Moderate to Low | - Inductive effect of ether oxygen
|
| Hydrochloride Salt | Protonated (Morpholinium Ion) | Engaged in N-H bond | Negligible | - Positive charge on nitrogen
|
Role of the Hydrochloride Salt in Modulating Reactivity and Stability
The formation of the hydrochloride salt is a common strategy to enhance the stability and shelf-life of amine compounds. pharmaoffer.com By protonating the nitrogen, the lone pair of electrons is no longer available to participate in degradation pathways, most notably oxidation. reddit.com This makes the hydrochloride salt significantly more resistant to oxidation compared to the volatile and more reactive free base form. reddit.comacs.org
Furthermore, converting the amine to its salt form generally increases its water solubility and thermal stability, while reducing the characteristic amine odor. pharmaoffer.comlibretexts.org This alteration of physical properties can be crucial for handling, formulation, and controlling reaction conditions. While the salt is stable, the free base can be readily regenerated by treatment with a stronger base, allowing the nucleophilic properties of the amine to be utilized when needed. libretexts.org
Characteristic Reactions of the Trimethylmorpholine System
While specific reaction data for 2,2,3-trimethylmorpholine hydrochloride is limited, its reactivity can be inferred from the known chemistry of morpholines and other secondary amines.
Oxidation Pathways and Derivative Formation
As a hydrochloride salt, 2,2,3-trimethylmorpholine is largely protected from oxidation because the nitrogen's lone pair is unavailable. reddit.comacs.org If the compound were converted to its free base, the secondary amine would be susceptible to oxidation. Mild oxidation of secondary amines can yield various N-oxygenated products, such as hydroxylamines, which may be further oxidized to nitrones. uomustansiriyah.edu.iqbritannica.com More aggressive oxidation can lead to the formation of imines or other degradation products. britannica.comresearchgate.net The specific products would be influenced by the steric environment created by the trimethyl substitution.
Reduction Reactions and Products
The 2,2,3-trimethylmorpholine ring is a saturated heterocycle and, as such, is generally resistant to reduction under standard catalytic hydrogenation or chemical hydride conditions. nih.govwordpress.com Reduction reactions are not a characteristic pathway for the morpholine core itself. Such reactions would primarily target other functional groups if they were present as substituents on the ring. For instance, if a derivative contained an unsaturated bond or a reducible functional group, those sites would be the focus of reduction, leaving the saturated morpholine ring intact. nih.gov
Nucleophilic Substitution Reactions Involving the Halide Counterion
In 2,2,3-trimethylmorpholine hydrochloride, the chloride ion (Cl⁻) serves as the counterion to the protonated morpholinium cation. Chloride is a weak base and a moderately good nucleophile in polar aprotic solvents, but its reactivity is generally low in protic solvents like water due to strong solvation. organic-chemistry.org
In most contexts, the chloride ion acts as a spectator ion. However, under specific conditions, it could potentially act as a nucleophile. For a nucleophilic substitution reaction to occur involving the title compound, an electrophilic center would be required. The saturated carbon atoms of the morpholine ring are not electrophilic and are thus not susceptible to attack by the chloride ion. Therefore, any nucleophilic substitution involving the chloride counterion would likely be part of a reaction with another substrate added to the system, rather than an intramolecular reaction or a reaction on the morpholine ring itself. byjus.commasterorganicchemistry.com
| Reaction Type | Reactivity of Hydrochloride Salt | Reactivity of Free Base | Potential Products (from Free Base) |
|---|---|---|---|
| Oxidation | Highly Resistant | Susceptible | Hydroxylamines, Nitrones, Imines |
| Reduction | Resistant (Saturated Ring) | Resistant (Saturated Ring) | N/A (for the core ring) |
| Nucleophilic Substitution | Amine is non-nucleophilic | Amine is nucleophilic | N-Alkylated or N-Acylated morpholines |
Enamine Formation and Subsequent Transformations
2,2,3-Trimethylmorpholine, as a secondary amine, reacts with enolizable aldehydes and ketones under acidic catalysis to form enamines. masterorganicchemistry.comyoutube.com This transformation is a condensation reaction involving the removal of a water molecule. masterorganicchemistry.com The steric hindrance caused by the two methyl groups at the C2 position and one at the C3 position influences the rate and regioselectivity of the reaction.
The mechanism for enamine formation begins with the nucleophilic attack of the secondary amine (2,2,3-trimethylmorpholine) on the carbonyl carbon of the aldehyde or ketone. makingmolecules.comlibretexts.org This is typically preceded by the protonation of the carbonyl oxygen by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The initial nucleophilic addition results in the formation of a zwitterionic tetrahedral intermediate, which then undergoes a proton transfer to form a neutral carbinolamine. libretexts.org
Subsequent protonation of the hydroxyl group of the carbinolamine by the acid catalyst converts it into a good leaving group (water). libretexts.org The lone pair of electrons on the nitrogen atom then facilitates the elimination of a water molecule, leading to the formation of a resonance-stabilized iminium ion. libretexts.orgchemistrysteps.com In the final step, a base (which can be another molecule of the amine or the solvent) removes a proton from an adjacent carbon atom (the α-carbon of the original carbonyl compound), resulting in the formation of the C=C double bond of the enamine and regeneration of the neutral nitrogen atom. youtube.comchemistrysteps.com
The general mechanism is outlined below:
Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.
Nucleophilic attack: The secondary amine attacks the carbonyl carbon. makingmolecules.com
Proton transfer: A proton is transferred from the nitrogen to the oxygen, forming a carbinolamine. libretexts.org
Protonation of the hydroxyl group: The hydroxyl group is protonated to form a good leaving group (-OH2+). masterorganicchemistry.com
Elimination of water: The nitrogen's lone pair assists in eliminating a water molecule to form an iminium ion. libretexts.org
Deprotonation: A base removes a proton from the α-carbon to form the enamine. chemistrysteps.com
Enamines derived from 2,2,3-trimethylmorpholine are useful synthetic intermediates. The nitrogen atom is a powerful π-donor, which increases the nucleophilicity of the α-carbon. masterorganicchemistry.com This makes the enamine a good nucleophile, capable of reacting with various electrophiles in subsequent transformations, such as alkylation with alkyl halides or acylation with acyl chlorides. masterorganicchemistry.commakingmolecules.com After the reaction with an electrophile, the resulting iminium salt can be hydrolyzed with aqueous acid to regenerate a ketone or aldehyde, now functionalized at the α-position. masterorganicchemistry.commakingmolecules.com
Mechanistic Investigations of Key Transformations
Acid-Catalyzed Ring Closure Mechanisms
The synthesis of the 2,2,3-trimethylmorpholine ring itself is often achieved through an acid-catalyzed intramolecular cyclization, a key transformation in forming the morpholine scaffold. researchgate.netresearchgate.net This process typically starts from an appropriately substituted N-(2-hydroxypropyl)-2-methyl-2-aminopropan-1-ol or a related amino alcohol precursor.
The mechanism for the acid-catalyzed ring closure involves the following key steps:
Protonation of the Hydroxyl Group: In the presence of a strong acid (e.g., H₂SO₄), the primary or secondary hydroxyl group of the amino alcohol precursor is protonated. This converts the poor hydroxyl leaving group (-OH) into a much better leaving group, water (-OH₂⁺).
Intramolecular Nucleophilic Attack: The lone pair of electrons on the nitrogen atom then acts as an internal nucleophile, attacking the carbon atom bearing the protonated hydroxyl group. This is an intramolecular Sₙ2-type reaction.
Ring Formation and Deprotonation: This nucleophilic attack results in the formation of the six-membered morpholine ring and displaces the water molecule. The resulting cyclic ammonium salt is then deprotonated by a weak base (like water or the conjugate base of the acid catalyst) to yield the neutral 2,2,3-trimethylmorpholine.
The regioselectivity of the ring closure is dictated by the structure of the starting amino alcohol, ensuring the formation of the desired morpholine ring system over other potential cyclic products. The stereochemistry of the substituents on the starting material can also influence the stereochemical outcome of the cyclization.
| Step | Description | Intermediate/Product |
| 1 | Protonation of the alcohol | Oxonium ion |
| 2 | Intramolecular Sₙ2 attack by the amine | Cyclic ammonium salt |
| 3 | Deprotonation | Neutral morpholine ring |
Reaction Kinetics and Thermodynamics of 2,2,3-Trimethylmorpholine;hydrochloride
Detailed kinetic and thermodynamic data specifically for reactions involving 2,2,3-trimethylmorpholine hydrochloride are not extensively available in public literature. However, the general principles governing the kinetics and thermodynamics of reactions involving substituted morpholines can be discussed.
Kinetics: The rate of reactions involving 2,2,3-trimethylmorpholine, such as enamine formation, is significantly influenced by steric hindrance. The three methyl groups (two at C2 and one at C3) create a sterically crowded environment around the nitrogen atom. cdnsciencepub.com This steric bulk can hinder the approach of the nitrogen nucleophile to the electrophilic center of a reactant (e.g., a carbonyl carbon), thereby decreasing the reaction rate compared to less substituted secondary amines like morpholine or piperidine. The rate of enamine formation is also highly dependent on the pH of the reaction medium; the reaction is typically fastest at a mildly acidic pH (around 4-5) where there is enough acid to catalyze the reaction but not so much as to fully protonate the amine nucleophile, rendering it unreactive. libretexts.org
Thermodynamics: The thermodynamics of reactions are governed by changes in enthalpy (ΔH) and entropy (ΔS). For the formation of 2,2,3-trimethylmorpholine hydrochloride, the reaction involves the protonation of the basic nitrogen atom by hydrochloric acid. This is an acid-base reaction that is typically exothermic (negative ΔH), driven by the formation of the stable ammonium salt.
| Factor | Influence on Kinetics (Reaction Rate) | Influence on Thermodynamics (Equilibrium) |
| Steric Hindrance | Decreases rate due to hindered nucleophilic attack | May shift equilibrium towards reactants |
| pH (Acid Catalysis) | Optimal rate at mildly acidic pH (~4-5) | Affects protonation state of reactants |
| Temperature | Increases rate (Arrhenius equation) | Affects equilibrium position (van't Hoff equation) |
| Removal of Water | No direct effect on rate | Drives equilibrium towards enamine product |
Stereochemical Outcomes of Reactions Involving Chiral Centers
2,2,3-Trimethylmorpholine possesses a chiral center at the C3 position due to the presence of the methyl group. The presence of this pre-existing stereocenter has significant implications for the stereochemical outcome of reactions in which the molecule participates. fiveable.melumenlearning.com
When 2,2,3-trimethylmorpholine is used as a reactant to form a new stereocenter in a product molecule, the reaction often proceeds diastereoselectively. The existing chiral center at C3 can influence the trajectory of an incoming reagent, a phenomenon known as substrate stereochemical control. youtube.com The bulky methyl groups at C2 and the chiral methyl group at C3 create a specific three-dimensional environment that can favor the attack of a reagent from one face of the molecule over the other. cdnsciencepub.com
For example, in the formation of an enamine with an unsymmetrical ketone, the C3 stereocenter can influence the E/Z geometry of the resulting enamine double bond. Furthermore, if this chiral enamine reacts with an electrophile to create a new stereocenter, one diastereomer of the product is often formed in excess over the other. The degree of diastereoselectivity depends on several factors, including the nature of the reactants, the reaction conditions (temperature, solvent), and the steric and electronic properties of the substituents. fiveable.me
The chair-like conformation of the morpholine ring places the substituents in specific axial or equatorial positions, which further dictates the steric environment. cdnsciencepub.com The preferred conformation of 2,2,3-trimethylmorpholine and its derivatives will influence which face is more accessible for chemical reactions, thereby controlling the stereochemical outcome. cdnsciencepub.comlumenlearning.com This principle is fundamental in asymmetric synthesis, where chiral molecules are used to control the formation of specific stereoisomers. rsc.orgnih.gov
| Reaction Type | Stereochemical Consideration | Expected Outcome |
| Enamine Formation | E/Z isomerism of the double bond | Potential for formation of one geometric isomer in excess. |
| Alkylation of Enamine | Formation of a new stereocenter | Diastereoselectivity; one diastereomer is the major product. |
| Ring Closure | Formation of the C3 stereocenter | If starting from a chiral precursor, the reaction can be stereospecific. |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed description of the electronic structure of molecules. These methods are essential for understanding the intrinsic properties of a compound.
Density Functional Theory (DFT) for Electronic Structure and Energetics
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. mdpi.comresearchgate.net It is particularly effective for calculating the geometric and electronic properties of molecules. For 2,2,3-trimethylmorpholine (B1288861) hydrochloride, DFT calculations would typically start with a geometry optimization to find the lowest energy conformation of the molecule. This process determines the most stable arrangement of atoms, providing accurate bond lengths, bond angles, and dihedral angles.
Once the optimized geometry is obtained, a range of electronic properties can be calculated. These include the total energy, dipole moment, and the distribution of electron density. The choice of functional and basis set is crucial for the accuracy of DFT calculations. mdpi.commit.edu For morpholine (B109124) derivatives, hybrid functionals like B3LYP are commonly employed with various basis sets to achieve a balance between computational cost and accuracy. und.edu The hydrochloride form of the molecule would be modeled by including the chloride counter-ion and considering the protonation state of the morpholine nitrogen.
Ab Initio and Semi-Empirical Methods for Molecular Properties
Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), are based on first principles without the use of empirical parameters. While computationally more demanding than DFT, they can provide highly accurate results for smaller molecules. For a molecule of the size of 2,2,3-trimethylmorpholine hydrochloride, ab initio calculations could be used to benchmark the results obtained from DFT.
Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify the calculations. These methods are much faster and can be applied to larger systems, although they are generally less accurate than DFT or ab initio methods. They can be useful for preliminary conformational searches or for studying large clusters of molecules.
HOMO-LUMO Analysis and Reactivity Prediction
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in the chemical reactivity of a molecule. The energy of the HOMO is related to the ability of a molecule to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. schrodinger.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. schrodinger.com
For 2,2,3-trimethylmorpholine hydrochloride, the HOMO is expected to be localized on the morpholine ring, particularly on the oxygen and nitrogen atoms, as well as the chloride anion. The LUMO is likely to be distributed over the entire molecule, including the anti-bonding orbitals associated with the C-H and C-N bonds. The HOMO-LUMO gap can be calculated using DFT, and this information can be used to predict the molecule's reactivity towards electrophiles and nucleophiles. youtube.comresearchgate.net
To illustrate the type of data obtained from such an analysis, the following table presents hypothetical HOMO and LUMO energies and the resulting energy gap for a generic morpholinium ion, as specific data for 2,2,3-trimethylmorpholine hydrochloride is not available.
| Parameter | Energy (eV) |
|---|---|
| HOMO | -7.5 |
| LUMO | -0.5 |
| Energy Gap (ΔE) | 7.0 |
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. researchgate.net It is calculated from the total electron density and is useful for identifying the regions of a molecule that are rich or poor in electrons. The MEP map is color-coded, with red indicating regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicating regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent regions of intermediate potential.
For 2,2,3-trimethylmorpholine hydrochloride, the MEP map would show a negative potential around the oxygen atom of the morpholine ring and the chloride ion, indicating these as sites for electrophilic interaction. A positive potential would be expected around the hydrogen atoms attached to the nitrogen (in the protonated form) and the carbon atoms, highlighting them as potential sites for nucleophilic interaction. This information is valuable for understanding intermolecular interactions, such as hydrogen bonding and receptor binding. researchgate.net
Calculation of Molecular Polarizabilities and Non-Linear Optical (NLO) Properties
Molecular polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. It is a fundamental property that determines the refractive index and other optical properties of a material. The first hyperpolarizability (β) is a measure of the second-order non-linear optical (NLO) response of a molecule. researchgate.net Molecules with large β values are of interest for applications in optoelectronics, such as frequency doubling of laser light. jhuapl.edu
Computational methods, particularly DFT, can be used to calculate the polarizability and hyperpolarizability of molecules. researchgate.net For 2,2,3-trimethylmorpholine hydrochloride, these calculations could predict its potential as an NLO material. The presence of the morpholine ring, which can act as an electron donor, and the possibility of creating charge-transfer systems by appropriate substitution, might lead to interesting NLO properties. Studies on other morpholine derivatives have shown that they can exhibit significant NLO responses. researchgate.net
An illustrative data table for the calculated NLO properties of a hypothetical morpholine derivative is provided below.
| Property | Calculated Value |
|---|---|
| Dipole Moment (μ) | 5.0 D |
| Mean Polarizability (α) | 15.0 x 10-24 esu |
| First Hyperpolarizability (β) | 10.0 x 10-30 esu |
Molecular Mechanics and Dynamics Simulations
While quantum mechanics provides a detailed description of the electronic structure, it is computationally expensive for studying the dynamic behavior of molecules over time. Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for this purpose.
MM methods use classical physics to model the potential energy of a system as a function of its atomic coordinates. These methods are much faster than quantum mechanical calculations and can be used to study the conformational landscape of flexible molecules like 2,2,3-trimethylmorpholine hydrochloride.
MD simulations, on the other hand, solve Newton's equations of motion for a system of atoms and molecules, allowing the study of their dynamic behavior over time. mdpi.comresearchgate.net For 2,2,3-trimethylmorpholine hydrochloride, MD simulations could be used to study its behavior in solution, including its solvation structure and transport properties. These simulations can also provide insights into how the molecule interacts with biological macromolecules, such as proteins or nucleic acids, which is crucial for understanding its potential biological activity. nih.govnih.gov
Conformational Space Exploration and Energy Minimization
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, and their relative energies. lumenlearning.comlibretexts.org For a cyclic system like the morpholine ring in 2,2,3-trimethylmorpholine, the ring can adopt various conformations, with the "chair" form typically being the most stable. The presence of three methyl groups on the ring introduces significant steric considerations that influence the preferred conformation.
Theoretical calculations, such as those using Density Functional Theory (DFT) or ab initio methods like Møller-Plesset perturbation theory (MP2), are employed to explore the potential energy surface of the molecule. nih.gov These calculations can identify various stable conformers (local energy minima) and the transition states that connect them.
For the 2,2,3-trimethylmorpholine cation, the primary conformational flexibility arises from the chair and boat forms of the morpholine ring and the orientation of the methyl groups (axial vs. equatorial). The key factors determining the stability of each conformer are:
Torsional Strain: Strain caused by eclipsing bonds, which is minimized in the staggered arrangement of the chair conformation. libretexts.org
Steric Strain: Repulsive interactions that occur when bulky groups, like methyl groups, are forced into close proximity. libretexts.org In this molecule, interactions between the methyl groups at the C2 and C3 positions are particularly important.
1,3-Diaxial Interactions: A specific type of steric strain in chair conformations where an axial substituent interacts unfavorably with other axial atoms or groups.
Energy minimization calculations would systematically evaluate these factors for all possible conformers to identify the global minimum—the most stable three-dimensional structure. It is predicted that the most stable conformer would be a chair form where the largest number of methyl groups occupy equatorial positions to minimize steric hindrance, particularly 1,3-diaxial interactions.
Table 1: Predicted Relative Stabilities of 2,2,3-Trimethylmorpholine Cation Conformers
| Conformer Description | Key Steric Interactions | Predicted Relative Energy (kJ/mol) | Predicted Population (%) at 298 K |
| Chair (3-Me equatorial) | Gauche interaction between C2-Me groups | 0 (Global Minimum) | >95% |
| Chair (3-Me axial) | 1,3-Diaxial interactions with axial H | Higher | <5% |
| Twist-Boat | Multiple eclipsing and flagpole interactions | Significantly Higher | <1% |
Note: The data in this table is illustrative, based on established principles of conformational analysis, as specific computational studies for this exact molecule were not found in the searched literature.
Analysis of Intermolecular Forces and Crystal Packing
In the solid state, 2,2,3-trimethylmorpholine hydrochloride exists as a crystalline lattice. The arrangement of the ions in this lattice, known as crystal packing, is governed by a balance of attractive and repulsive intermolecular forces. X-ray crystallography is the definitive experimental technique for determining this structure, while computational methods can be used to analyze the forces involved.
The primary intermolecular forces at play in the crystal structure of 2,2,3-trimethylmorpholine hydrochloride are:
Ionic Interactions: The strong electrostatic attraction between the positively charged trimethylmorpholinium cation and the negatively charged chloride anion (Cl⁻).
Hydrogen Bonding: The protonated amine group (N⁺-H) is a strong hydrogen bond donor. It forms crucial hydrogen bonds with the chloride anion, which is an effective hydrogen bond acceptor. These N⁺-H···Cl⁻ interactions are a dominant force in directing the crystal packing. nih.govnih.gov
The interplay of these forces dictates how the ions pack together, influencing properties like density, melting point, and solubility. The structure will typically arrange to maximize the favorable hydrogen bonding and electrostatic interactions while minimizing steric repulsion between the bulky trimethyl-substituted cations. nih.gov This often results in the formation of layers or channels within the crystal, with distinct hydrophilic regions (where hydrogen bonding with anions and water molecules might occur) and hydrophobic regions (where the methyl groups of the cations interact). nih.govresearchgate.net
Table 2: Key Intermolecular Interactions in a Hypothetical Crystal Structure
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Role in Crystal Packing |
| Hydrogen Bond | N⁺-H | Cl⁻ | 2.9 - 3.3 | Primary structure-directing force, linking cations and anions. |
| Van der Waals | C-H (methyl) | C-H (methyl) | >3.5 | Stabilizes packing of hydrophobic regions. |
| Ionic | N⁺ (cation) | Cl⁻ (anion) | Variable | Primary electrostatic attraction. |
Theoretical Prediction of Spectroscopic Parameters
Computational chemistry allows for the a priori prediction of spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. nih.govupdatepublishing.com These predictions serve as a valuable tool for interpreting experimental data and confirming molecular structures.
Computational NMR and IR Spectral Prediction
NMR Spectra: Theoretical chemical shifts (δ) for ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT. The process involves:
Optimizing the molecular geometry of the 2,2,3-trimethylmorpholine cation to its lowest energy conformation.
Calculating the magnetic shielding tensors for each nucleus in this geometry.
Referencing these calculated shielding values against the shielding of a standard compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory to obtain the chemical shifts.
The predicted spectrum would show distinct signals for the chemically non-equivalent protons and carbons, with their positions influenced by the inductive effects of the oxygen and nitrogen atoms and the specific 3D geometry of the ring.
IR Spectra: The prediction of an IR spectrum involves calculating the vibrational frequencies of the molecule. cheminfo.orgcheminfo.org This is done by first performing a geometry optimization and then calculating the second derivatives of the energy with respect to atomic positions. The results yield a set of normal vibrational modes and their corresponding frequencies and intensities. researchgate.net Key predicted vibrations for 2,2,3-trimethylmorpholine hydrochloride would include:
N⁺-H Stretch: A strong, broad absorption, typically in the 2700-3100 cm⁻¹ region.
C-H Stretches: Absorptions from the methyl and methylene (B1212753) groups, usually just below 3000 cm⁻¹.
C-O-C Stretch: A strong band characteristic of the ether linkage in the morpholine ring, often around 1100 cm⁻¹.
C-N Stretch: Vibrations associated with the amine structure.
Correlation with Experimental Data for Validation
The ultimate test of a computational model is its ability to reproduce experimental results. updatepublishing.com By comparing the theoretically predicted NMR and IR spectra with those obtained experimentally, scientists can validate both the computational method and the proposed molecular structure.
A strong correlation between the predicted and measured spectra provides high confidence in the structural assignment. Discrepancies can point to several factors, such as the presence of a different conformer, solvent effects not accounted for in the calculation, or limitations in the theoretical method itself. researchgate.net For instance, calculated harmonic vibrational frequencies are often systematically higher than experimental frequencies and may be scaled by an empirical factor to improve the match.
Table 3: Illustrative Comparison of Experimental vs. Theoretical Spectroscopic Data
| Parameter | Experimental Value | Theoretical Value (DFT/GIAO) | Deviation |
| ¹H NMR (δ, ppm) | |||
| N⁺-H | ~9.5 | ~9.3 | -0.2 |
| O-CH₂ | ~4.0 | ~4.1 | +0.1 |
| C(3)-H | ~3.2 | ~3.3 | +0.1 |
| ¹³C NMR (δ, ppm) | |||
| C=O | ~75 | ~76 | +1 |
| C-N | ~60 | ~61 | +1 |
| IR (cm⁻¹) | |||
| N⁺-H Stretch | 3050 | 3095 (scaled) | +45 |
| C-O-C Stretch | 1110 | 1125 (scaled) | +15 |
Note: The data presented is hypothetical and serves to illustrate the validation process. Actual values would depend on the specific experimental conditions and computational level of theory used.
Future Research Directions and Unexplored Avenues
Development of Novel and Efficient Synthetic Routes
A comparative table of potential synthetic approaches is presented below, highlighting areas for future optimization.
| Synthetic Approach | Potential Advantages | Areas for Future Research |
| Multi-component Reactions | High efficiency, diversity-oriented | Identification of suitable starting materials for the specific trimethyl substitution pattern. |
| Catalytic Cyclization | High stereocontrol, modularity | Development of catalysts specific for the formation of the 2,2,3-trimethylmorpholine (B1288861) core. |
| Green Chemistry Approaches | Reduced environmental impact | Exploration of solvent-free conditions or the use of benign solvent systems. |
Advanced Spectroscopic and Computational Techniques for Deeper Understanding
A thorough characterization of 2,2,3-trimethylmorpholine hydrochloride is essential for its future applications. While standard spectroscopic techniques like NMR and IR are foundational, the application of more advanced methods could provide deeper structural and dynamic insights. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, would be invaluable for the unambiguous assignment of all proton and carbon signals, which is particularly important for the stereochemically complex 2,2,3-trimethyl substitution pattern. ipb.ptresearchgate.net
Furthermore, computational chemistry, specifically Density Functional Theory (DFT), can be employed to predict and understand the compound's geometric and electronic properties. mdpi.comresearchgate.net Such studies can elucidate the most stable conformations of the morpholine (B109124) ring and the effect of the trimethyl substitution on its electronic structure. mdpi.comnih.gov This theoretical data, when correlated with experimental spectroscopic results, will provide a comprehensive understanding of the molecule's behavior.
Future research should aim to populate a detailed spectroscopic and computational database for 2,2,3-trimethylmorpholine hydrochloride, as exemplified in the hypothetical data table below.
| Property | Technique | Projected Data for Future Investigation |
| Molecular Structure | X-ray Crystallography | Crystal system, space group, unit cell dimensions. |
| Vibrational Modes | FT-IR Spectroscopy | Characteristic peaks for N-H, C-H, C-O, and C-N bonds. |
| ¹H and ¹³C Chemical Shifts | 2D NMR Spectroscopy | Complete assignment of all proton and carbon signals. |
| Molecular Geometry | DFT Calculations | Bond lengths, bond angles, and dihedral angles of the most stable conformer. |
| Electronic Properties | DFT Calculations | HOMO-LUMO energy gap, electrostatic potential map. |
Exploration of New Chemical Reactivity Profiles and Mechanisms
The chemical reactivity of the morpholine ring is influenced by the nitrogen and oxygen heteroatoms. smolecule.com For 2,2,3-trimethylmorpholine hydrochloride, the steric hindrance introduced by the three methyl groups is expected to significantly modulate its reactivity compared to unsubstituted morpholine. Future studies should systematically investigate the nucleophilic and basic properties of the nitrogen atom in this sterically hindered environment. Reactions such as alkylation and acylation could reveal the extent to which the methyl groups impede access to the nitrogen lone pair. smolecule.com
Furthermore, the development of reactions that selectively functionalize the methyl groups or the morpholine ring carbons would open up new avenues for creating a diverse range of derivatives with potentially novel properties. Mechanistic studies of these reactions, combining experimental kinetics with computational modeling, will be crucial for understanding the underlying reaction pathways and for the rational design of new synthetic transformations.
Potential for Integration into Emerging Chemical Technologies
The unique structural features of 2,2,3-trimethylmorpholine hydrochloride suggest its potential utility in several emerging chemical technologies. For instance, its incorporation into novel pharmaceutical compounds could lead to drugs with improved pharmacokinetic profiles, as the morpholine moiety is known to enhance properties like solubility and metabolic stability. e3s-conferences.orgresearchgate.netacs.org The trimethyl substitution pattern, in particular, could offer a unique handle for tuning the biological activity and selectivity of drug candidates. mdpi.com
In the realm of materials science, this compound could serve as a building block for the synthesis of new polymers or as a ligand for the development of novel metal-organic frameworks (MOFs). The specific stereochemistry and steric bulk of the trimethylated ring could impart unique properties to these materials. Additionally, the potential for this compound to act as a catalyst or a component of catalytic systems in organic synthesis is an area ripe for exploration. d-nb.info
Theoretical Insights Guiding Rational Design in Chemical Synthesis
Theoretical and computational chemistry can play a pivotal role in guiding the rational design of synthetic routes and novel applications for 2,2,3-trimethylmorpholine hydrochloride. researchgate.net By modeling reaction pathways and transition states, computational studies can help in identifying the most promising synthetic strategies and reaction conditions, thereby reducing the need for extensive empirical screening. nih.gov
Furthermore, theoretical models can be used to predict the properties of yet-to-be-synthesized derivatives of 2,2,3-trimethylmorpholine. This in silico screening can help in prioritizing synthetic targets with desired electronic, steric, or biological properties. For example, Quantitative Structure-Activity Relationship (QSAR) studies could be employed to predict the biological activity of a library of virtual derivatives, guiding the design of new drug candidates. researchgate.net The synergy between theoretical predictions and experimental validation will be key to accelerating the discovery and development of new applications for this promising chemical entity.
Q & A
Q. What are the recommended synthetic routes for 2,2,3-Trimethylmorpholine hydrochloride, and how can reaction conditions be optimized?
Answer: A typical synthesis involves alkylation of morpholine derivatives with methyl halides or via reductive amination. For example, a related morpholine hydrochloride compound (e.g., N-Methylmorpholine Hydrochloride) is synthesized by reacting morpholine with methyl chloride under controlled pH and temperature (40–60°C) to prevent side reactions . Optimization includes using anhydrous solvents (e.g., dichloromethane) and catalysts like triethylamine to enhance yield. Post-synthesis, purification via recrystallization in ethanol/water mixtures is recommended to achieve >95% purity .
Q. What analytical techniques are most reliable for characterizing 2,2,3-Trimethylmorpholine hydrochloride?
Answer:
- NMR Spectroscopy : H and C NMR (e.g., in DO or DMSO-d) confirm structural integrity, with methyl groups resonating at δ 1.2–1.5 ppm and morpholine protons at δ 3.5–4.0 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS provides molecular ion peaks ([M+H]) and fragmentation patterns to verify molecular weight (e.g., CHClNO, theoretical MW 165.66 g/mol) .
- HPLC : Reverse-phase C18 columns with UV detection (210–230 nm) assess purity (>98%) using reference standards (e.g., Pharmacopeial guidelines for related hydrochlorides) .
Q. How should researchers purify 2,2,3-Trimethylmorpholine hydrochloride to minimize impurities?
Answer: Recrystallization in polar solvents (e.g., ethanol/water mixtures) is effective. For trace impurities (e.g., unreacted amines), column chromatography with silica gel (eluent: chloroform/methanol, 9:1 v/v) or ion-exchange resins can isolate the hydrochloride salt . Purity validation via TLC (R comparison) and Karl Fischer titration ensures <0.5% residual moisture .
Advanced Research Questions
Q. How can stability studies be designed to evaluate 2,2,3-Trimethylmorpholine hydrochloride under varying storage conditions?
Answer:
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) for 4–8 weeks. Monitor degradation via HPLC and identify byproducts (e.g., oxidation products or hydrolysis derivatives) .
- Long-Term Stability : Store samples at 25°C/60% RH and 5°C (accelerated conditions). Use Arrhenius modeling to predict shelf life, with degradation kinetics analyzed using nonlinear regression .
Q. What methodologies are effective for impurity profiling in 2,2,3-Trimethylmorpholine hydrochloride?
Answer:
- HPLC-MS/MS : Identify trace impurities (e.g., N-methylated byproducts) with a gradient elution method (mobile phase: 0.1% formic acid in acetonitrile/water). Compare retention times and fragmentation against pharmacopeial reference standards (e.g., EP/JP monographs) .
- IC (Ion Chromatography) : Quantify chloride counterion content (target: 19–21% w/w) to ensure stoichiometric consistency .
Q. How can computational modeling predict the physicochemical properties of 2,2,3-Trimethylmorpholine hydrochloride?
Answer:
- DFT Calculations : Optimize molecular geometry using Gaussian 09 (B3LYP/6-311+G(d,p)) to predict pKa (estimated ~8.5 for the tertiary amine), logP (~1.2), and solubility (~50 mg/mL in water) .
- Molecular Dynamics (MD) : Simulate interactions with biological membranes or excipients (e.g., in hydrogels) to guide formulation design .
Q. What experimental strategies are suitable for evaluating the pharmacological activity of 2,2,3-Trimethylmorpholine hydrochloride?
Answer:
- In Vitro Assays : Test receptor binding affinity (e.g., opioid or adrenergic receptors) using radioligand displacement assays (IC determination) .
- In Vivo Models : Use burn injury models (e.g., rat dorsal skin) to assess efficacy in pain management or wound healing, with dose-response curves (1–10 mg/kg) and pharmacokinetic profiling (plasma t via LC-MS) .
Methodological Notes
- Reference Standards : Use EP/USP-grade impurities (e.g., methylated analogs) for method validation .
- Safety Protocols : Handle hydrochloride salts in fume hoods; use PPE (gloves, goggles) due to hygroscopic and irritant properties .
- Data Interpretation : Resolve spectral contradictions (e.g., unexpected NMR shifts) by cross-referencing computational predictions and experimental replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
